molecular formula C11H16ClNO3S B273270 N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide

N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B273270
M. Wt: 277.77 g/mol
InChI Key: RFAISNSJHTTYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NSC 743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.

Scientific Research Applications

N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has shown promising results in various scientific research applications. It has been found to have anticancer properties and has been studied in the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has also been studied as a potential treatment for inflammatory bowel disease and multiple sclerosis. In addition, it has been found to have antibacterial properties and has been studied in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of cancer cell growth and survival. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and to develop more effective analogs of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380.
Conclusion
In conclusion, N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has been found to have anticancer and antibacterial properties, and has been studied in the treatment of various types of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of CAIX and topoisomerase II. N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380, including its potential use in combination with other drugs and in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with sec-butylamine. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380.

properties

Product Name

N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

N-butan-2-yl-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3

InChI Key

RFAISNSJHTTYKN-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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